molecular formula C8H17NO B3046813 n-Ethylhexanamide CAS No. 13092-79-0

n-Ethylhexanamide

Cat. No. B3046813
CAS RN: 13092-79-0
M. Wt: 143.23 g/mol
InChI Key: BZWNNMQUYVVGJM-UHFFFAOYSA-N
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Description

N-Ethylhexanamide is a chemical compound with the molecular formula C8H17NO . It has an average mass of 143.227 Da and a monoisotopic mass of 143.131012 Da .


Molecular Structure Analysis

The molecular structure of n-Ethylhexanamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed spectroscopic analysis.

Scientific Research Applications

Uptake and Biotransformation in Plants

  • Environmental Pollution : Research by Zhao et al. (2018) highlights how N-Ethylhexanamide derivatives like N-ethyl perfluorooctane sulfonamide (N-EtFOSA) are taken up and metabolized by plants like wheat, soybean, and pumpkin. This process involves the transformation of N-EtFOSA into various metabolites, indicating efficient uptake by plant roots and suggesting potential biotransformation pathways in plants that are different from those in microorganisms and animals (Zhao et al., 2018).

Impact on Microbial Communities

  • Wetland Plants and Microbial Interactions : Yin et al. (2018) explored the interactions between microbial communities and N-EtFOSA under different environmental conditions. Their findings highlight that aerobic biotransformation of N-EtFOSA leads to different degradation products, and the presence of these products impacts microbial diversity and richness. This study provides insights into how N-EtFOSA and its biotransformation products affect microbial communities in wetlands (Yin et al., 2018).

Applications in Material Science

  • Liquid Crystalline Media for NMR Experiments : Rückert and Otting (2000) demonstrated the use of n-alkyl-poly(ethylene glycol)/n-alkyl alcohol and glucopone/n-hexanol mixtures, which form liquid crystalline phases suitable for the alignment of biological macromolecules in magnetic fields. These mixtures, where n-Ethylhexanamide derivatives could potentially play a role, offer a practical approach for studying proteins, DNA, and protein/DNA complexes in NMR spectroscopy (Rückert & Otting, 2000).

Environmental Concerns

  • Soil-Carrot Mesocosm Study : A study by Zabaleta et al. (2018) focused on the biodegradation and uptake of Sulfluramid (containing N-EtFOSA) in a soil-carrot mesocosm. The study revealed that application of Sulfluramid leads to the occurrence of PFOS (a degradation product of N-EtFOSA) in crops and the surrounding environment, highlighting the environmental impact of N-EtFOSA derivatives (Zabaleta et al., 2018).

Energy and Engineering

  • Ground Heat Exchangers : Kapicioglu and Esen (2020) investigated the use of Al2O3/ethylene glycol-water nano-fluid, which might include compounds like n-Ethylhexanamide, in different types of horizontal ground heat exchangers. The study found that low concentrations of this nano-fluid in ground source heat pump systems can significantly improve performance, suggesting an application in renewable energy technologies (Kapicioglu & Esen, 2020).

properties

IUPAC Name

N-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-5-6-7-8(10)9-4-2/h3-7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWNNMQUYVVGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291429
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Ethylhexanamide

CAS RN

13092-79-0
Record name NSC75457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-ethylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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